molecular formula C14H9Cl3N2O4S3 B12064244 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole CAS No. 650592-09-9

4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole

Cat. No.: B12064244
CAS No.: 650592-09-9
M. Wt: 471.8 g/mol
InChI Key: RJDZNUCLWVFVLB-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Chemical Reactions Analysis

1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The presence of halogens and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can yield sulfoxides, while reduction with LiAlH4 can produce primary amines.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

650592-09-9

Molecular Formula

C14H9Cl3N2O4S3

Molecular Weight

471.8 g/mol

IUPAC Name

4,5-dichloro-1-[4-(4-chlorophenyl)sulfonyl-3-methylthiophen-2-yl]sulfonylimidazole

InChI

InChI=1S/C14H9Cl3N2O4S3/c1-8-11(25(20,21)10-4-2-9(15)3-5-10)6-24-14(8)26(22,23)19-7-18-12(16)13(19)17/h2-7H,1H3

InChI Key

RJDZNUCLWVFVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3C=NC(=C3Cl)Cl

Origin of Product

United States

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